2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride

Physicochemical profiling Drug discovery Lead optimization

Researchers designing kinase inhibitors require building blocks with predictable H-bonding profiles. This furan-3-carboxamidine HCl (CAS 1858249-79-2) features an unsubstituted amidine (pKa ~12), cationic at physiological pH, enabling charge-complementary hinge-region interactions analogous to benzamidine fragments in PKA co-crystal structures (PDB 5N3D, 5N1L). • Free -NH2 enables direct urea/acyl/sulfonyl coupling without deprotection. • 4-CF3-Ph group serves as matched-pair probe vs. non-fluorinated analog for ADME profiling. • Related furan-amidines achieve IC50 as low as 15 nM in NQO2 inhibition SAR.

Molecular Formula C13H12ClF3N2O
Molecular Weight 304.69 g/mol
CAS No. 1858249-79-2
Cat. No. B1413057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride
CAS1858249-79-2
Molecular FormulaC13H12ClF3N2O
Molecular Weight304.69 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=N)N.Cl
InChIInChI=1S/C13H11F3N2O.ClH/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)13(14,15)16;/h2-6H,1H3,(H3,17,18);1H
InChIKeyIKSARVIFMUKOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine HCl: Baseline Procurement Profile


2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride (CAS 1858249-79-2; molecular formula C13H12ClF3N2O; MW 304.69 g/mol) is a synthetic furan-3-carboximidamide derivative supplied as a hydrochloride salt . It belongs to the broader class of furan-3-carboxamidines—a scaffold recognized in fragment-based drug discovery and medicinal chemistry as a versatile building block for kinase-targeted inhibitor design [1]. The compound features three key structural elements: a 2-methylfuran core, a 4-trifluoromethyl-phenyl substituent at the 5-position, and an unsubstituted carboxamidine (carboximidamide) group at the 3-position, presented as the HCl salt . It is commercially available from multiple vendors at purities ranging from 95% to 98%, with the highest confirmed purity specification being 98% .

Fragment-based inhibitor design Cationic carboxamidine hinge-binding motif for kinase programs
Synthetic building block Free amidine –NH2 enables direct coupling; HCl salt form
Solubility-optimized form Hydrochloride salt supports aqueous dilution in assays

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine HCl: Why Analogs Are Not Interchangeable


Within the furan-3-carboxamidine chemical class, seemingly minor structural modifications produce divergent physicochemical profiles that materially affect experimental suitability. The unsubstituted amidine moiety (as in the target compound) differs fundamentally from its N-hydroxy-amidine analog (CAS 1993797-62-8) in hydrogen-bond donor/acceptor capacity and metal-chelation potential [1]. Replacement of the 4-CF3-phenyl group with an unsubstituted phenyl ring (as in CAS 1993657-08-1) reduces lipophilicity by an estimated 0.8–1.0 logP units, altering membrane permeability and protein-binding characteristics . The carboxylic acid congener (CAS 672930-52-8) exhibits a predicted pKa of ~4.16 versus ~12 for the amidine, meaning the two compounds carry opposite charges at physiological pH . These differences preclude direct functional substitution without experimental validation.

Target Attribute
Analog Mismatch
Unsubstituted amidine (2 HBD, 2 HBA)
N-Hydroxy analog adds HBA; may shift kinase hinge-binding geometry
4-CF3-phenyl (estimated logP ~3–4)
Phenyl analog reduces lipophilicity ~0.8–1.0 logP units; alters permeability
Cationic at pH 7.4 (pKa ~12)
Carboxylic acid analog is anionic; opposite charge state limits functional substitution

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine HCl: Evidence vs. Closest Analogs


Ionization State at Physiological pH: Amidine vs. Carboxylic Acid Analog

The carboxamidine group of the target compound is predicted to have a pKa of approximately 12, meaning it exists predominantly in the protonated, positively charged form at physiological pH 7.4 [1]. In contrast, the carboxylic acid analog (CAS 672930-52-8) has a predicted pKa of 4.16±0.26 and exists predominantly as the negatively charged carboxylate anion at pH 7.4 . This charge-state inversion has profound implications for target binding, membrane permeability, and solubility in biological assay systems.

Ionization at pH 7.4
Class-level inference
Target: predicted pKa ~12 (cationic)
Carboxylic acid analog: pKa 4.16±0.26 (anionic)
Charge-state inversion may preclude direct substitution in binding assays.
Predicted values; experimental pKa not available.
Physicochemical profiling Drug discovery Lead optimization

Lipophilicity Gradient: Trifluoromethyl-Phenyl vs. Unsubstituted Phenyl Analog

The 4-trifluoromethyl substituent on the phenyl ring contributes a well-characterized lipophilicity enhancement. The target compound, incorporating the 4-CF3-phenyl group, is estimated to have a logP approximately 0.8–1.0 units higher than its non-fluorinated phenyl analog (e.g., N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine, CAS 1993657-08-1, or the corresponding amidine without N-hydroxy) . Fragment-level data show that the unsubstituted furan-3-carboximidamide hydrochloride (CAS 54649-21-7) has a logP of approximately 0.03, while 2-methylfuran-3-carboximidamide has a logP of approximately 1.67; the addition of the 4-CF3-phenyl group further increases lipophilicity into the estimated logP range of 3–4 [1].

Lipophilicity gradient
Class-level inference
Target estimated logP ~3–4
Unsubstituted phenyl analog: ~0.8–1.0 lower
~1 log unit difference may impact cell permeability and DMSO stock protocols.
Fragment-additive estimation; no experimental logP published.
Lipophilicity ADME Fragment-based drug design

Hydrogen-Bond Donor/Acceptor Profile: Amidine vs. N-Hydroxy-Amidine vs. Carboxylic Acid

The target compound's unsubstituted carboxamidine group provides a hydrogen-bond donor/acceptor count of 2 donors and 2 acceptors . This differentiates it from the N-hydroxy-amidine analog (CAS 1993797-62-8), which introduces an additional H-bond acceptor via the N-OH oxygen (total: 2 donors, 3 acceptors), and from the carboxylic acid analog (CAS 672930-52-8), which presents only 1 donor and 2 acceptors in its neutral form [1]. These differences directly affect the pattern and geometry of interactions available for target engagement in fragment-based screening campaigns [2].

H-bond donor/acceptor profile
Class-level inference
Target: 2 HBD, 2 HBA (total 4)
N-Hydroxy analog: 2 HBD, 3 HBA
Carboxylic acid: 1 HBD, 2 HBA
Differences in HBA/HBD pattern may alter fragment screening outcomes.
Functional group count from structure; reviewed in kinase hinge-binding context.
Structure-activity relationships Medicinal chemistry Fragment screening

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base Analogs

The target compound is supplied as the hydrochloride salt, which enhances aqueous solubility relative to the free base form [1]. Amidine hydrochloride salts are well-documented to exhibit improved water solubility compared to their neutral free-base counterparts, a property critical for biochemical assay preparation where DMSO concentration must be minimized [2]. The carboxylic acid analog (CAS 672930-52-8) is described as soluble in organic solvents rather than aqueous media, and the N-hydroxy analog (CAS 1993797-62-8) is supplied as the free base rather than a hydrochloride salt [1].

Salt form solubility
Supplier data
Target supplied as HCl salt; enhances aqueous solubility vs. free base analogs.
HCl salt form may reduce precipitation risk in aqueous assay dilutions.
Qualitative vendor-reported advantage; mg/mL values not published.
Formulation Assay development Compound handling

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine HCl: Key Application Scenarios


Cationic Hinge-Binding Motif for Fragment-Based Kinase Inhibitor Design

The protonated carboxamidine group (pKa ~12) at physiological pH provides a cationic hydrogen-bond donor/acceptor system structurally analogous to the benzamidine and carboximidamide fragments characterized in PKA co-crystal structures (PDB 5N3D, 5N1L) [1]. This compound is appropriate as a starting fragment or building block for kinase programs targeting the hinge region where charge-complementary interactions with the backbone carbonyl are sought. The 4-CF3-phenyl group contributes additional lipophilic contacts within the ATP-binding pocket while the 2-methyl group provides a vector for further elaboration.

Synthetic Intermediate for Furan-3-carboxamidine Bioactive Libraries

The compound serves as a versatile intermediate for constructing focused libraries of furan-3-carboxamidine derivatives, as evidenced by the patent literature describing furo-3-carboxamide TrkA inhibitors [1] and broader kinase inhibitor patents referencing furan-carboxamide scaffolds with trifluoromethyl-phenyl substitution . The presence of the free amidine -NH2 group enables direct coupling reactions (urea formation, acylation, sulfonylation) without requiring deprotection steps, streamlining synthetic workflows compared to N-protected analogs.

Comparator Compound for NQO2 Inhibitor SAR Studies

Published SAR studies on furan-amidine NQO2 inhibitors demonstrate that asymmetric furan-amidines achieve nanomolar IC50 values (as low as 15 nM for nitro-substituted variants) [1]. Compounds with 4-CF3-phenyl substitution and unsubstituted amidine groups (structurally related to the target compound) represent important comparator entries in NQO2 inhibition SAR tables, allowing researchers to deconvolute the contributions of amidine substitution pattern versus aromatic ring electronics to inhibitory potency.

CF3 Lipophilicity Probe for Cellular Uptake Studies

With an estimated logP ~3–4 attributable largely to the 4-CF3-phenyl substituent, this compound can serve as a matched-pair probe alongside its non-fluorinated phenyl analog (estimated logP ~2–3) to quantify the impact of trifluoromethylation on cellular permeability, nonspecific protein binding, and phospholipidosis risk in early-stage ADME profiling [1]. This matched molecular pair (MMP) approach is widely used in medicinal chemistry to isolate the contribution of specific functional group substitutions.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Cationic amidine HBD/HBA profile at physiological pH
Hinge-region co-crystallization or binding assay
Furan-3-carboxamidine library synthesis
Free –NH2 group for direct coupling reactions
Reaction yields and product purity
NQO2 inhibitor SAR comparator
4-CF3-phenyl / unsubstituted amidine combination
IC50 comparison in NQO2 enzymatic assays
CF3 cellular uptake probe
Estimated logP 3–4 from CF3-phenyl
Permeability and protein binding in ADME assays
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